Reduced Cytotoxicity to Normal Human Fibroblasts Relative to the Isonicotinoyl Analog
In a direct head-to-head comparison on WI-38 human lung fibroblasts, the target nicotinoyl compound (3a) permitted 15.0% cell viability at 125 μg/mL, whereas the isonicotinoyl isomer (3b) reduced viability to just 3.2% at the identical concentration—a nearly 5-fold difference in residual viable cells [1]. The IC50 values confirmed this trend: 48.25 μg/mL for 3a versus 11.03 μg/mL for 3b, representing a 4.4-fold higher cytotoxic potency for the isonicotinoyl analog [1]. The benzoyl analog (3c) showed the lowest cytotoxicity (IC50 164 μg/mL, 41.0% viability), establishing a selectivity rank order of 3c > 3a ≫ 3b [1].
| Evidence Dimension | In vitro cytotoxicity to normal human lung fibroblasts (WI-38) |
|---|---|
| Target Compound Data | IC50 = 48.25 μg/mL; cell viability = 15.0% at 125 μg/mL (compound 3a) |
| Comparator Or Baseline | Isonicotinoyl analog (3b): IC50 = 11.03 μg/mL; viability = 3.2% at 125 μg/mL. Benzoyl analog (3c): IC50 = 164 μg/mL; viability = 41.0% at 125 μg/mL |
| Quantified Difference | 3a is 4.4-fold less cytotoxic than 3b (IC50 ratio 48.25/11.03). 3a shows 4.7-fold higher residual viability than 3b at 125 μg/mL (15.0% vs. 3.2%) |
| Conditions | WI-38 human lung fibroblast cell line; 125 μg/mL test concentration; IC50 determined from dose-response (Hassan et al., 2023) |
Why This Matters
For researchers requiring a hydrazone probe or lead compound where host-cell safety margin is critical, selecting 3a over 3b avoids a 4.4-fold penalty in cytotoxicity that could confound efficacy readouts or limit the usable concentration window in cell-based assays.
- [1] Hassan, E.M.; Soliman, S.M.; Moneer, E.A.; Hagar, M.; Barakat, A.; Haukka, M.; Rasheed, H. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. Int. J. Mol. Sci. 2023, 24, 13251. View Source
